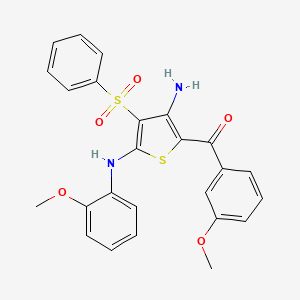

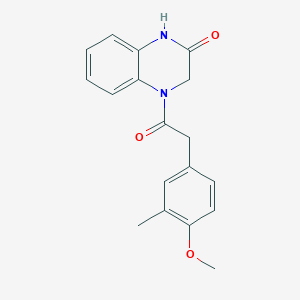

4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one, commonly known as DMQX, is a chemical compound that belongs to the quinoxaline family. It is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Quinoxaline derivatives, such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have shown promising results as antitumor agents. These compounds exhibit potent antiproliferative activity against a wide range of human tumor cell lines, including low to sub-nanomolar GI50 values. Mechanistic studies have revealed their ability to inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature, positioning them as novel tubulin-binding tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017).

Antimicrobial Applications

New 2-acetyl and 2-benzoyl quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their in vitro antituberculosis activity. Some derivatives demonstrated good antitubercular activity with EC90/MIC values between 0.80 and 4.29, showcasing the potential of quinoxaline derivatives in developing new compounds with enhanced activity against Mycobacterium tuberculosis (Andrés Jaso et al., 2003).

Corrosion Inhibition

Quinoxalines have also been investigated for their corrosion inhibition properties. For instance, quantum chemical calculations on quinoxaline compounds have elucidated the relationship between molecular structure and their efficiency as corrosion inhibitors for copper in nitric acid media. Theoretical results align well with experimental data, providing insights into designing effective corrosion inhibitors (A. Zarrouk et al., 2014).

Antioxidant Properties

Research has explored the antioxidant capacity of phenolic compounds present in smoke flavourings, including methoxyphenols. These studies, employing various analytical methods, have shown that methoxyphenols possess significant antioxidant activity, highlighting their potential utility in food preservation and health-related applications (R. Bortolomeazzi et al., 2007).

Synthesis and Mechanistic Insights

The synthesis and study of quinoxaline derivatives have provided valuable mechanistic insights into their biological activities. For instance, the synthesis of water-soluble isoindoloquinoxalin imines has demonstrated potent antiproliferative activity against cancer cell lines, with effects on cell cycle progression and apoptosis induction. These studies contribute to our understanding of the molecular mechanisms underlying the therapeutic potential of quinoxaline derivatives (B. Parrino et al., 2015).

Eigenschaften

IUPAC Name |

4-[2-(4-methoxy-3-methylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-9-13(7-8-16(12)23-2)10-18(22)20-11-17(21)19-14-5-3-4-6-15(14)20/h3-9H,10-11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKJWJNMYSSXED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2855633.png)

![(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B2855634.png)

![4-[6-(Dimethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2855637.png)